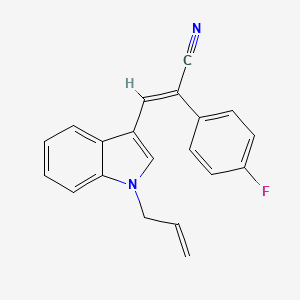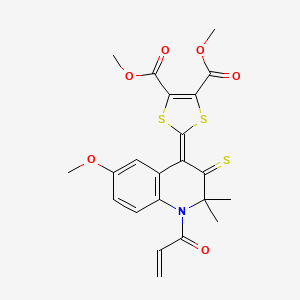
3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile, also known as AIF-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile is not fully understood, but it is believed to act on multiple pathways in the body. 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile can reduce the production of inflammatory cytokines and induce apoptosis in cancer cells. 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile and its potential therapeutic applications.
In conclusion, 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been successfully replicated in several research studies. 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been studied for its potential use in treating cancer and neurodegenerative diseases, and its mechanism of action is believed to act on multiple pathways in the body. While 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has several advantages for lab experiments, there are also limitations to its use. There are several potential future directions for research on 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile, including its use in combination with other drugs and further understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile involves the reaction of 1-allyl-3-(4-fluorophenyl)-1H-indole with acrylonitrile in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile. This synthesis method has been successfully replicated in several research studies.
Applications De Recherche Scientifique
3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has anti-inflammatory properties and can reduce the production of inflammatory cytokines. Another study found that 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. 3-(1-allyl-1H-indol-3-yl)-2-(4-fluorophenyl)acrylonitrile has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2/c1-2-11-23-14-17(19-5-3-4-6-20(19)23)12-16(13-22)15-7-9-18(21)10-8-15/h2-10,12,14H,1,11H2/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYBTGDTEUZSME-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B5148391.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B5148398.png)
methanone hydrochloride](/img/structure/B5148405.png)

![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate](/img/structure/B5148418.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5148429.png)

![3,5-dinitro-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5148438.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148440.png)
![1,7-dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5148441.png)
![5-bromo-2-[2-(4-sec-butylphenoxy)ethoxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5148444.png)
![5-[4-(3-chloro-4-methoxybenzyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5148451.png)
![2-[(4-chlorobenzyl)oxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5148462.png)
![2-methyl-9-(4-methylbenzyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5148467.png)